molecular formula C16H16FNO3S B6375334 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 1261948-77-9

5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

Cat. No.: B6375334
CAS No.: 1261948-77-9
M. Wt: 321.4 g/mol
InChI Key: OIJCJOHKTFWYMD-UHFFFAOYSA-N
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Description

    Reactants: Pyrrolidinylsulfonyl biphenyl intermediate and hydroxylating agent (e.g., sodium hydroxide)

    Solvent: Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

  • Step 1: Synthesis of the Biphenyl Core

      Reactants: Aryl halide and boronic acid derivative

      Catalyst: Palladium(0) complex

      Base: Potassium carbonate

      Solvent: Tetrahydrofuran

      Conditions: Reflux temperature

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in tetrahydrofuran

    Substitution: Nucleophiles such as amines or thiols in polar solvents

Major Products Formed

    Oxidation: 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-one

    Reduction: 5-Fluoro-3’-(pyrrolidin-1-ylsulfanyl)-[1,1’-biphenyl]-3-ol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects. Its unique structural features allow for the exploration of various biological targets.

    Material Science: The compound’s biphenyl core and functional groups make it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid
  • 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-methanol

Uniqueness

5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and increase the compound’s solubility in polar solvents. This feature can enhance its bioavailability and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

3-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-14-8-13(9-15(19)11-14)12-4-3-5-16(10-12)22(20,21)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJCJOHKTFWYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684589
Record name 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-77-9
Record name 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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